Cas no 28341-54-0 (4-(4-Nitrophenoxy)butanoic acid)

4-(4-Nitrophenoxy)butanoic acid is a nitrophenyl-substituted carboxylic acid derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure combines a reactive nitro group with a flexible butanoic acid chain, making it useful for coupling reactions and as a building block in medicinal chemistry. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in solution-phase reactions. Its nitro group can be further reduced or functionalized, enabling diverse derivatization pathways. The acid functionality allows for esterification or amidation, enhancing its utility in scaffold diversification. This compound is particularly valued for its stability and well-defined reactivity profile in controlled synthetic transformations.
4-(4-Nitrophenoxy)butanoic acid structure
28341-54-0 structure
商品名:4-(4-Nitrophenoxy)butanoic acid
CAS番号:28341-54-0
MF:C10H11NO5
メガワット:225.19804
CID:274035
PubChem ID:2174444

4-(4-Nitrophenoxy)butanoic acid 化学的及び物理的性質

名前と識別子

    • Butanoic acid,4-(4-nitrophenoxy)-
    • 4-(4-nitrophenoxy)butanoic acid
    • 4-(4-Nitro-phenoxy)-buttersaeure
    • 4-(4-nitro-phenoxy)-butyric acid
    • 4-(p-Nitrophenoxy)butyric acid
    • Butanoic acid,4-(4-nitrophenoxy)
    • Butyric acid,4-(p-nitrophenoxy)
    • Natrium-(4-nitro-phenolat)
    • DTXSID10182583
    • 4-(4-nitrophenoxy)butanoicacid
    • Cambridge id 7115523
    • Butanoic acid, 4-(4-nitrophenoxy)-
    • W12373
    • BS-41875
    • 28341-54-0
    • SCHEMBL4656215
    • CS-0036281
    • MFCD02615346
    • SR-01000251687
    • SR-01000251687-1
    • AKOS000155709
    • Butyric acid, 4-(p-nitrophenoxy)-
    • DB-106041
    • ALBB-023056
    • 4-(4-Nitrophenoxy)butanoic acid
    • MDL: MFCD02615346
    • インチ: InChI=1S/C10H11NO5/c12-10(13)2-1-7-16-9-5-3-8(4-6-9)11(14)15/h3-6H,1-2,7H2,(H,12,13)
    • InChIKey: SZZXOFHUMXKGCV-UHFFFAOYSA-N
    • ほほえんだ: C(CC(=O)O)COC1=CC=C(C=C1)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 225.06400
  • どういたいしつりょう: 225.063722
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 6
  • 複雑さ: 242
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 92.4

じっけんとくせい

  • 密度みつど: 1.329
  • ふってん: 448.6°C at 760 mmHg
  • フラッシュポイント: 225.1°C
  • 屈折率: 1.561
  • PSA: 92.35000
  • LogP: 2.36160

4-(4-Nitrophenoxy)butanoic acid セキュリティ情報

4-(4-Nitrophenoxy)butanoic acid 税関データ

  • 税関コード:2918990090
  • 税関データ:

    中国税関コード:

    2918990090

    概要:

    2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-(4-Nitrophenoxy)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
N014858-1000mg
4-(4-Nitrophenoxy)butanoic acid
28341-54-0
1g
$ 480.00 2022-06-03
TRC
N014858-250mg
4-(4-Nitrophenoxy)butanoic acid
28341-54-0
250mg
$ 185.00 2022-06-03
Aaron
AR00I60I-100mg
Butanoic acid, 4-(4-nitrophenoxy)-
28341-54-0 95%
100mg
$36.00 2023-12-14
A2B Chem LLC
AI46502-250mg
4-(4-Nitrophenoxy)butanoic acid
28341-54-0 95%
250mg
$44.00 2024-04-20
TRC
N014858-500mg
4-(4-Nitrophenoxy)butanoic acid
28341-54-0
500mg
$ 300.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1106921-10g
4-(4-Nitrophenoxy)butanoic acid
28341-54-0 95+%
10g
¥11876 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1106921-1g
4-(4-Nitrophenoxy)butanoic acid
28341-54-0 95+%
1g
¥2419 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1106921-5g
4-(4-Nitrophenoxy)butanoic acid
28341-54-0 95+%
5g
¥7344 2023-04-14
1PlusChem
1P00I5S6-250mg
Butanoic acid, 4-(4-nitrophenoxy)-
28341-54-0 95%
250mg
$44.00 2024-05-07
1PlusChem
1P00I5S6-100mg
Butanoic acid, 4-(4-nitrophenoxy)-
28341-54-0 95%
100mg
$27.00 2024-05-07

4-(4-Nitrophenoxy)butanoic acid 合成方法

4-(4-Nitrophenoxy)butanoic acid 関連文献

4-(4-Nitrophenoxy)butanoic acidに関する追加情報

Chemical Profile of 4-(4-Nitrophenoxy)butanoic Acid (CAS No. 28341-54-0)

4-(4-Nitrophenoxy)butanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 28341-54-0, is a specialized organic compound that has garnered attention in the field of pharmaceutical and biochemical research. This compound, featuring a nitro-substituted phenyl group linked to a butanoic acid moiety, exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.

The molecular structure of 4-(4-Nitrophenoxy)butanoic acid consists of a phenyl ring substituted with a nitro group at the para position, connected to a butanoic acid chain through an oxygen atom. This configuration imparts both electronic and steric influences on the molecule, affecting its reactivity, solubility, and interaction with biological targets. The presence of the nitro group enhances the compound's electron-withdrawing nature, while the carboxylic acid terminal provides opportunities for further derivatization and functionalization.

In recent years, 4-(4-Nitrophenoxy)butanoic acid has been explored as a key intermediate in the synthesis of various pharmacologically active compounds. Its nitrophenyl moiety is particularly interesting because it can participate in hydrogen bonding interactions and influence the overall pharmacokinetic profile of derived molecules. Researchers have leveraged this compound to develop novel analogs with enhanced binding affinity and selectivity for specific biological receptors.

One of the most compelling areas of research involving 4-(4-Nitrophenoxy)butanoic acid is its application in drug discovery programs targeting neurological disorders. The nitrophenyl group's ability to modulate neurotransmitter activity has been investigated in preclinical studies, suggesting potential therapeutic benefits in conditions such as depression, anxiety, and neurodegenerative diseases. Additionally, the butanoic acid moiety offers a scaffold for designing molecules with improved metabolic stability and bioavailability.

Advances in computational chemistry have further enhanced the utility of 4-(4-Nitrophenoxy)butanoic acid as a building block. Molecular modeling studies indicate that this compound can be engineered to interact with specific protein targets through optimized hydrogen bonding networks and hydrophobic interactions. Such insights have guided the design of novel drug candidates with tailored pharmacological profiles, demonstrating the compound's versatility in medicinal chemistry applications.

The synthesis of 4-(4-Nitrophenoxy)butanoic acid typically involves multi-step organic reactions, starting from commercially available precursors such as 4-nitrophenol and butyric acid derivatives. Modern synthetic methodologies emphasize efficiency, scalability, and environmental sustainability, ensuring that the production process aligns with green chemistry principles. Catalytic approaches have been particularly effective in improving yields and reducing byproduct formation, making large-scale synthesis more feasible.

From a biochemical perspective, 4-(4-Nitrophenoxy)butanoic acid has been studied for its potential role in modulating enzyme activity and cellular signaling pathways. Preliminary experiments suggest that derivatives of this compound can interact with cytochrome P450 enzymes, influencing drug metabolism and xenobiotic clearance processes. Such findings are crucial for understanding potential drug-drug interactions and optimizing dosing regimens in clinical settings.

The pharmaceutical industry continues to explore 4-(4-Nitrophenoxy)butanoic acid as a versatile scaffold for developing new therapeutics. Its unique structural features allow for modifications that can enhance target engagement while minimizing off-target effects. Collaborative efforts between academic researchers and industrial scientists have accelerated the discovery pipeline, leading to promising candidates entering preclinical development phases.

In conclusion,4-(4-Nitrophenoxy)butanoic acid (CAS No. 28341-54-0) represents a significant asset in modern chemical biology and drug development. Its well-defined structure, combined with its potential biological activity, makes it an attractive candidate for further exploration. As research progresses, this compound is expected to contribute to advancements in therapeutic innovation across multiple disease areas.

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